N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide is a complex organic compound with a unique structure that includes chloro, methoxy, and difluorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is synthesized by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum-on-carbon catalyst . This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum-on-carbon catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both chloro and difluorobenzenesulfonamide groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or reactivity.
Properties
Molecular Formula |
C14H12ClF2NO4S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClF2NO4S/c1-21-12-7-11(13(22-2)6-9(12)15)18-23(19,20)14-4-3-8(16)5-10(14)17/h3-7,18H,1-2H3 |
InChI Key |
RHRPOSCAOSDEDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)OC)Cl |
Origin of Product |
United States |
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